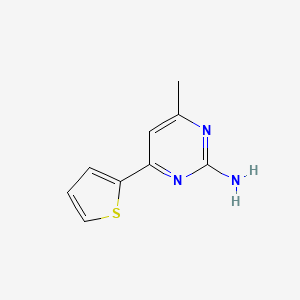

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine

説明

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a thiophene ring at the 6-position. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and thiophene rings in its structure contributes to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then subjected to further cyclization to yield the desired pyrimidine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily used as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity against targeted biological pathways. Research has indicated that derivatives of this compound can lead to the development of potent therapeutic agents.

Agricultural Chemistry

Agrochemical Formulation

In agricultural applications, this compound is utilized in formulating agrochemicals. Its effectiveness as a pesticide has been noted, with reduced environmental impact compared to traditional pesticides. This compound contributes to developing safer agricultural practices.

| Application | Benefit |

|---|---|

| Pesticide Development | Provides effective pest control solutions with minimized ecological footprint . |

Material Science

Organic Semiconductor Development

The compound is being investigated for its potential in developing advanced materials such as organic semiconductors. These materials are crucial for enhancing the performance of electronic devices, including transistors and photovoltaic cells.

| Research Focus | Outcome |

|---|---|

| Material Innovation | Explored for use in organic semiconductors to improve electronic device performance . |

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is studied for its role as an enzyme inhibitor. This application aids in understanding metabolic pathways and identifying potential therapeutic targets for various diseases.

| Study Type | Significance |

|---|---|

| Enzyme Inhibition | Contributes to identifying therapeutic targets in metabolic pathways . |

Analytical Chemistry

Method Development for Compound Detection

The compound is also utilized in analytical chemistry for developing methods to detect and quantify other compounds. Its properties enhance the accuracy and reliability of laboratory analyses.

| Application Area | Impact |

|---|---|

| Analytical Methods | Improves detection accuracy and reliability in laboratory settings . |

Case Study 1: Neurological Drug Development

A study published in MDPI focused on synthesizing derivatives of this compound for treating neurological disorders. The researchers demonstrated that specific modifications to the compound led to enhanced binding affinity to target receptors, showcasing its potential as a lead compound in drug development .

Case Study 2: Eco-friendly Pesticide Formulation

Research highlighted the use of this compound in formulating eco-friendly pesticides that effectively control pests while reducing harmful environmental impacts. The study compared traditional pesticides with formulations containing this compound, showing improved efficacy with lower toxicity levels .

作用機序

The mechanism of action of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is not fully understood. its structure suggests that it may interact with biological targets such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in hydrophobic interactions. These interactions could modulate the activity of specific molecular targets and pathways.

類似化合物との比較

Similar Compounds

4-Methyl-6-(2-thienyl)-2-pyrimidinamine: Similar structure but with different substitution patterns.

Thiophene-linked pyrimidopyrimidines: Compounds with similar core structures but different functional groups.

Uniqueness

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the thiophene ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

生物活性

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its biological activity, including anti-cancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methyl group and a thiophene ring, which contributes to its biological activity. The presence of these functional groups allows for various interactions with biological targets, such as enzymes and receptors, potentially leading to therapeutic applications.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may interact with specific molecular targets through hydrogen bonding and π-π interactions facilitated by its pyrimidine and thiophene moieties. Such interactions could modulate various signaling pathways involved in cell proliferation and apoptosis.

Anti-Cancer Properties

Recent studies have highlighted the anti-proliferative effects of this compound on various cancer cell lines:

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

- HepG-2 (liver cancer)

- Findings :

Comparative Biological Activity Table

| Biological Activity | Cell Line/Target | IC50 Value | Remarks |

|---|---|---|---|

| Anti-proliferative | MCF-7 | 13.42 μg/mL (0.045 μM) | Significant activity observed |

| Anti-proliferative | MDA-MB-231 | Higher than MCF-7 | Lower selectivity compared to MCF-7 |

| Enzyme Inhibition | Various kinases | Not specified | Potential therapeutic applications in cancer |

Other Pharmacological Activities

In addition to its anti-cancer properties, this compound has been explored for other biological activities:

- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, suggesting that this compound may also possess such activities .

- Anti-inflammatory Effects : Research indicates that derivatives of pyrimidines can inhibit COX enzymes, which are crucial in inflammatory processes .

Case Studies and Research Findings

- In Vitro Studies : A study investigated the anti-proliferative effects of various thienopyrimidine derivatives, including this compound, revealing promising results in inhibiting cancer cell growth without significant cytotoxicity to normal cells .

- Structure–Activity Relationship (SAR) : The presence of electron-donating groups on the pyrimidine scaffold has been linked to enhanced biological activity, emphasizing the importance of chemical modifications in developing more potent derivatives .

- Potential Applications : Given its kinase inhibition properties, this compound is being considered for further development as a therapeutic agent targeting specific cancer types .

特性

IUPAC Name |

4-methyl-6-thiophen-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-5-7(12-9(10)11-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVGXOGNNMTUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345596 | |

| Record name | 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26963-43-9 | |

| Record name | 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。